molecular formula C13H13N3O3S B2817209 5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide CAS No. 1236272-65-3

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

Cat. No.: B2817209
CAS No.: 1236272-65-3
M. Wt: 291.33
InChI Key: VHPHEUQEEGTASJ-UHFFFAOYSA-N
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Description

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, an isoxazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-2-carboxamide is unique due to its combination of three distinct functional groups, which may confer unique biological and chemical properties not found in simpler analogs.

Properties

IUPAC Name

5-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-12-4-3-9(15-12)13(18)14-7-8-6-10(19-16-8)11-2-1-5-20-11/h1-2,5-6,9H,3-4,7H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPHEUQEEGTASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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